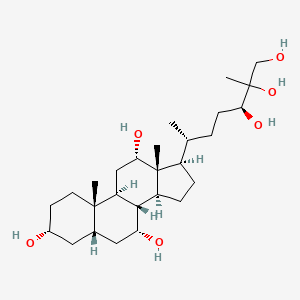
α-ニコチリン
説明
Alpha-Nicotyrine is a natural alkaloid compound that is found in various plant species. It is a derivative of nicotine and has been found to have various biological activities. Alpha-Nicotyrine has been studied extensively for its potential use in the field of medicine and agriculture.
科学的研究の応用
タバコ製品分析
α-ニコチリンは、タバコ製品に含まれるマイナーなタバコアルカロイドであり、その存在が研究されています。 超高性能コンバージェンスクロマトグラフィー (UPC2) とタンデム質量分析 (MS2) などの高度な分析手法を用いることで、研究者はタバコ葉中の α-ニコチリンを検出および定量することができます 。これは、タバコ製品の化学組成を理解し、その健康への潜在的な影響を評価するために不可欠です。
ニコチン代謝の阻害
研究によると、α-ニコチリンは、CYP2A6酵素を阻害することによって、ニコチンの代謝を阻害することが示されています 。この阻害は、体からのニコチンのクリアランスを遅らせる可能性があり、ニコチン依存性と禁断症状に影響を与える可能性があります。
薬理学的調査
α-ニコチリンは、ニコチンの薬理学的効果の一部を反映しており、タバコの使用、依存性、禁断症状、タバコに関連する身体的害に関する研究の対象となっています 。さまざまな神経伝達物質系に対するその効果は、ニコチンの依存性のある性質を理解するために調べることができます。
殺虫特性
ニコチンと同様に、α-ニコチリンは殺虫特性を持っています。 α-ニコチリンの特定の誘導体は、この特性を利用するために合成されており、農業慣行で使用できる可能性のある新しい殺虫剤につながる可能性があります .
タバコバイオマスからの合成
α-ニコチリンは、触媒脱水素化によってニコチンから、および触媒熱分解によってタバコバイオマスから生成することができます 。この合成プロセスは、研究および産業用途のために特定の化合物を生成するために重要です。
電子液体中の酸化における役割
電子タバコの文脈では、α-ニコチリンは、電子液体中のニコチンの段階的な酸化によって生成されます 。その形成と効果を理解することで、電子タバコの使用の安全性と健康への影響を評価するのに役立ちます。
作用機序
Target of Action
Alpha-Nicotyrine is a minor tobacco alkaloid . Its primary targets are the CYP2A6 and CYP2A13 enzymes . These enzymes play a crucial role in the metabolism of nicotine .
Mode of Action
Alpha-Nicotyrine acts as an inhibitor of the CYP2A6 and CYP2A13 enzymes . By inhibiting these enzymes, alpha-Nicotyrine interferes with the metabolism of nicotine, leading to a delay in nicotine clearance .
Biochemical Pathways
The inhibition of CYP2A6 and CYP2A13 enzymes by alpha-Nicotyrine affects the metabolic pathway of nicotine . This results in the delayed clearance of nicotine, which can lead to attenuated withdrawal symptoms .
Pharmacokinetics
It is known that alpha-nicotyrine is formed by the gradual oxidation of nicotine in e-liquids . The inhibition of CYP2A6 and CYP2A13 enzymes by alpha-Nicotyrine suggests that it may affect the absorption, distribution, metabolism, and excretion (ADME) of nicotine .
Result of Action
The primary result of alpha-Nicotyrine’s action is the delayed clearance of nicotine . This can lead to prolonged nicotine exposure and attenuated withdrawal symptoms in individuals who consume nicotine .
Action Environment
The action of alpha-Nicotyrine can be influenced by various environmental factors. For instance, the oxidation of nicotine to form alpha-Nicotyrine can be affected by the conditions of the e-liquid environment
生化学分析
Biochemical Properties
Alpha-Nicotyrine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits the cytochrome P450 2A6 (CYP2A6) enzyme, which is crucial for nicotine metabolism, with an inhibition constant (K_i) of 7.5 ± 2.9 µM . Additionally, alpha-Nicotyrine inhibits CYP2A13 with a K_i of 5.6 ± 0.86 µM . These interactions result in the inhibition of nicotine metabolism, leading to prolonged nicotine presence in the body.
Cellular Effects
Alpha-Nicotyrine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, alpha-Nicotyrine’s inhibition of CYP2A6 and CYP2A13 enzymes affects the metabolic pathways of nicotine, leading to changes in cellular metabolism . This compound also has insecticidal properties, which suggest its potential impact on cellular processes in insects .
Molecular Mechanism
The molecular mechanism of alpha-Nicotyrine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Alpha-Nicotyrine binds to the active sites of CYP2A6 and CYP2A13 enzymes, inhibiting their activity and preventing the metabolism of nicotine . This inhibition leads to delayed nicotine clearance and reduced withdrawal symptoms. Additionally, alpha-Nicotyrine’s interaction with these enzymes may result in changes in gene expression related to nicotine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Nicotyrine change over time. Studies have shown that alpha-Nicotyrine is formed by the gradual oxidation of nicotine in e-liquids, leading to delayed nicotine clearance and attenuated withdrawal symptoms . The stability and degradation of alpha-Nicotyrine in laboratory settings are influenced by factors such as exposure to air and storage conditions . Long-term effects on cellular function have been observed, including prolonged nicotine presence and reduced withdrawal symptoms .
Dosage Effects in Animal Models
The effects of alpha-Nicotyrine vary with different dosages in animal models. Studies have shown that higher doses of alpha-Nicotyrine result in more significant inhibition of nicotine metabolism, leading to prolonged nicotine presence and reduced withdrawal symptoms . At high doses, alpha-Nicotyrine may exhibit toxic or adverse effects, such as increased toxicity and potential harm to the liver . Threshold effects have also been observed, indicating that there is a specific dosage range within which alpha-Nicotyrine is effective without causing adverse effects .
Metabolic Pathways
Alpha-Nicotyrine is involved in metabolic pathways related to nicotine metabolism. It interacts with enzymes such as CYP2A6 and CYP2A13, inhibiting their activity and preventing the metabolism of nicotine . This inhibition leads to changes in metabolic flux and metabolite levels, resulting in prolonged nicotine presence in the body . Additionally, alpha-Nicotyrine’s involvement in these metabolic pathways may affect other related pathways, such as those involved in the detoxification of xenobiotics .
Transport and Distribution
Alpha-Nicotyrine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of alpha-Nicotyrine within the body is influenced by factors such as its binding affinity to proteins and its solubility in different tissues . These interactions affect the localization and accumulation of alpha-Nicotyrine, leading to its prolonged presence in the body .
Subcellular Localization
The subcellular localization of alpha-Nicotyrine affects its activity and function. Alpha-Nicotyrine is primarily localized in the cytoplasm, where it interacts with enzymes such as CYP2A6 and CYP2A13 . This localization allows alpha-Nicotyrine to effectively inhibit these enzymes and prevent the metabolism of nicotine . Additionally, alpha-Nicotyrine may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can influence its activity and function, leading to changes in cellular processes and metabolism .
特性
IUPAC Name |
2-(1-methylpyrrol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMIZZHAGCDHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200504 | |
| Record name | alpha-Nicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
525-75-7 | |
| Record name | 2-(1-Methyl-1H-pyrrol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Nicotyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Nicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-pyrrol-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-NICOTYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6265Y1R03C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1226773.png)


![3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid](/img/structure/B1226780.png)

![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)
![Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1226787.png)


